molecular formula C17H15N5O2 B2655159 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034509-38-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2655159
CAS No.: 2034509-38-9
M. Wt: 321.34
InChI Key: DQONNGXPJXSIJU-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrrole group at position 3 and linked via a methylene bridge to an indole-5-carboxamide moiety. The oxadiazole ring is a nitrogen-oxygen heterocycle known for metabolic stability and bioisosteric properties, while the indole scaffold is prevalent in bioactive molecules targeting serotonin receptors, kinases, and other therapeutic pathways .

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-22-8-2-3-14(22)16-20-15(24-21-16)10-19-17(23)12-4-5-13-11(9-12)6-7-18-13/h2-9,18H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQONNGXPJXSIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

    Attachment of the pyrrole moiety: The 1-methyl-1H-pyrrole can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Indole carboxamide synthesis: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous flow chemistry: Enhancing reaction efficiency and scalability.

    Green chemistry approaches: Using environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole or oxadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential fluorescence properties.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Motifs

The 1,2,4-oxadiazole ring is a common feature in drug discovery. Key comparisons include:

Compound Name Substituents on Oxadiazole Linked Moieties Key Properties Reference
Target Compound 3-(1-methyl-1H-pyrrol-2-yl) Indole-5-carboxamide High lipophilicity (predicted LogP ~3.2); potential CNS penetration N/A
2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 3-(difluoromethyl) Ethylamine hydrochloride Enhanced solubility due to difluoromethyl group; used as a building block for kinase inhibitors
N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide N/A (pyrazole core) Benzyl-hydroxylamine Moderate COX-2 inhibition (IC₅₀ ~1.2 µM); synthesized via EDCI/HOBT coupling

Key Observations :

  • The difluoromethyl-substituted oxadiazole () exhibits improved aqueous solubility compared to the target compound’s hydrophobic 1-methylpyrrole group, suggesting divergent applications (e.g., peripheral vs. CNS targets).
  • The pyrazole carboxamide () shares a carboxamide linker but uses a pyrazole core instead of oxadiazole, resulting in distinct electronic profiles and binding affinities.
Functional Analogues with Indole Moieties

Indole derivatives are widely studied for their pharmacological activity. Notable examples:

Compound Name Core Structure Functional Groups Biological Activity Reference
Target Compound Indole-5-carboxamide Oxadiazole-pyrrole Hypothetical 5-HT₆ receptor affinity (based on indole positioning) N/A
Sumatriptan Indole Sulfonamide 5-HT₁B/1D agonist (migraine therapy) N/A
Pazopanib Indole-2-carboxamide Pyrimidine-pyridine VEGFR/PDGFR kinase inhibitor (anticancer) N/A

Key Observations :

  • The indole-5-carboxamide in the target compound differs from Sumatriptan’s indole-3-sulfonamide, likely altering receptor selectivity.
  • Unlike Pazopanib’s kinase-targeting indole-2-carboxamide, the target’s 5-position substitution may favor alternative binding pockets.

Challenges :

  • Steric hindrance from the 1-methylpyrrole group may reduce reaction yields compared to smaller substituents (e.g., difluoromethyl).
  • Indole nitrogens may require protection during coupling to avoid side reactions.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex molecular structure that integrates multiple functional groups, including:

  • Indole moiety : Known for various biological activities.
  • Oxadiazole ring : Associated with antimicrobial and anti-inflammatory properties.
  • Pyrrole unit : Contributes to the compound's pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been reported to demonstrate activity against various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Potential

The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated moderate inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. The IC50 values for related compounds in this category have been reported in the range of 0.52–22.25 µM, indicating potential therapeutic applications in managing inflammatory conditions .

3. Anticancer Activity

The indole and oxadiazole components suggest potential anticancer activity. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

Case Studies and Research Findings

StudyFindings
Chahal et al., 2023Identified new COX-II inhibitors with IC50 values as low as 0.52 µM; suggested structural modifications enhance selectivity and potency .
Hwang et al., 2023Reported on the role of oxadiazole derivatives in inhibiting COX enzymes; highlighted structural features critical for activity .
MDPI Review, 2022Discussed thiazole and oxadiazole derivatives' roles in anticancer activity; noted structure-activity relationships (SAR) that enhance efficacy against specific cancer types .

The mechanisms by which this compound exerts its biological effects are multifaceted:

Antimicrobial Mechanism

The presence of the oxadiazole ring is crucial for its antimicrobial activity. It is believed to interfere with DNA replication or protein synthesis in microbial cells.

Anti-inflammatory Mechanism

Inhibition of COX enzymes leads to decreased production of pro-inflammatory prostaglandins, thereby reducing inflammation.

Anticancer Mechanism

The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

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